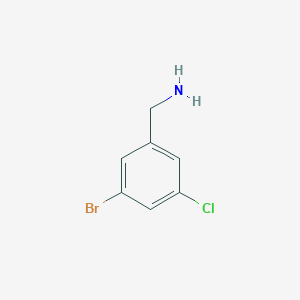

(3-Bromo-5-chlorophenyl)methanamine

Description

Significance of Arylmethanamine Scaffolds in Chemical Synthesis and Advanced Materials

Arylmethanamine scaffolds, which are core structures of arylmethanamine compounds, are fundamental in the field of medicinal chemistry and materials science. openmedicinalchemistryjournal.com In chemical synthesis, these scaffolds serve as versatile intermediates for constructing a diverse array of more complex molecules. The amino group attached to the methylene (B1212753) bridge is a key functional group that can readily undergo a variety of chemical transformations, allowing for the introduction of new molecular fragments and the building of intricate molecular architectures. This has led to their use in the synthesis of alkaloid-like compounds and other biologically active molecules. rsc.org

The benzylamine (B48309) structure is a common feature in many pharmacologically active compounds, and the arylmethanamine scaffold provides a robust framework for the design and synthesis of new therapeutic agents. openmedicinalchemistryjournal.comacs.org In the realm of advanced materials, arylmethanamine derivatives are being explored for their potential in creating functional polymers and organic-inorganic hybrid materials. Their ability to interact with metal ions and organic molecules, coupled with the stability of the aromatic ring, makes them promising candidates for applications in catalysis, sensing, and electronics.

Research Context of Halogenated Arylmethanamines

In the context of medicinal chemistry, halogenation is a widely used strategy to enhance the biological activity and pharmacokinetic profile of drug candidates. The presence of halogens can improve membrane permeability, increase metabolic stability, and promote stronger binding interactions with biological targets. nih.gov For instance, halogenated derivatives of natural products are being investigated as a source of new and improved pharmaceuticals. nih.gov The site-specific introduction of halogens can also serve as a handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of a wide range of derivatives for structure-activity relationship studies. nih.gov

Structural Specificity of (3-Bromo-5-chlorophenyl)methanamine in Academic Inquiry

This compound is a di-halogenated arylmethanamine that has garnered interest in academic and industrial research primarily as a synthetic building block. Its structure is characterized by the presence of a bromine atom and a chlorine atom at the meta-positions of the phenyl ring relative to the methanamine group. This specific substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules with precisely controlled substitution patterns.

The differential reactivity of the C-Br and C-Cl bonds, along with the presence of the reactive aminomethyl group, allows for selective chemical transformations. For example, the bromo substituent can be selectively targeted in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds, while leaving the chloro substituent intact for subsequent modifications. This stepwise functionalization is a powerful tool in the construction of complex molecular frameworks.

While specific research articles focusing solely on this compound are not abundant, its utility is evident from its inclusion in the catalogs of chemical suppliers catering to research and development laboratories. Its presence suggests its application in the synthesis of proprietary compounds in areas such as agrochemicals and pharmaceuticals, where di-halogenated aromatic moieties are common. The academic inquiry into this compound is therefore more focused on its role as a versatile intermediate rather than its own end-use applications.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇BrClN |

| Molecular Weight | 220.49 g/mol |

| Monoisotopic Mass | 218.945 g/mol |

| CAS Number | 917388-35-3 |

| Predicted XLogP3-AA | 2.9 |

| Predicted Hydrogen Bond Donor Count | 1 |

| Predicted Hydrogen Bond Acceptor Count | 1 |

| Predicted Rotatable Bond Count | 1 |

Data sourced from PubChem.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-5-chlorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUHKVBBFRQHSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917388-35-3 | |

| Record name | (3-bromo-5-chlorophenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the carbon-hydrogen framework of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, researchers can deduce the precise arrangement of atoms and their chemical environments within (3-Bromo-5-chlorophenyl)methanamine.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, the aromatic protons on the substituted phenyl ring typically appear as distinct signals in the downfield region, influenced by the electron-withdrawing effects of the bromine and chlorine atoms. The benzylic protons of the methanamine group (CH₂NH₂) would present a characteristic signal, the chemical shift of which is influenced by the adjacent aromatic ring and the nitrogen atom. The protons of the amine group (NH₂) may appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.20 - 7.60 | m |

| Benzylic CH₂ | ~ 3.80 | s |

| Amine NH₂ | Variable (broad) | s |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The aromatic carbons will resonate in the typical downfield region for sp² hybridized carbons, with the carbons directly bonded to the bromine and chlorine atoms exhibiting characteristic shifts due to the heavy atom effect. The benzylic carbon of the methanamine group will appear at a higher field compared to the aromatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-Br | ~ 122 |

| C-Cl | ~ 135 |

| Aromatic CH | 125 - 130 |

| Quaternary Aromatic C | ~ 145 |

| Benzylic CH₂ | ~ 45 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced 2D NMR Techniques for Connectivity Assignments

To unequivocally assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the aromatic ring system. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s). While specific experimental 2D NMR data for this compound is not publicly available, these techniques are standard practice in the structural confirmation of novel compounds.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion peak, further confirming the presence of these halogens in the molecule.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 219.9523 |

Note: This value corresponds to the most abundant isotopes, ⁷⁹Br and ³⁵Cl. The full isotopic pattern would be more complex.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry that allows for the analysis of polar molecules like amines. In ESI-MS, this compound would typically be observed as its protonated form, [M+H]⁺. The fragmentation of this ion in the mass spectrometer can provide valuable structural information. A characteristic fragmentation pathway for benzylamines is the cleavage of the C-C bond alpha to the nitrogen atom, leading to the loss of the amino group and the formation of a stable benzylic cation. The presence of bromine and chlorine atoms on the aromatic ring would influence the fragmentation pattern, and the resulting isotopic distribution in the fragment ions would be a key diagnostic feature.

Vibrational Spectroscopy for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy techniques are fundamental for identifying the functional groups within a molecule and probing non-covalent interactions.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Each type of bond and functional group absorbs at a characteristic frequency, producing a unique spectral fingerprint. For this compound, the FT-IR spectrum would be expected to show several key absorption bands. The presence of the primary amine (-NH₂) group would be indicated by N-H stretching vibrations. The aromatic ring would produce characteristic C-H and C=C stretching bands. Furthermore, the carbon-halogen bonds (C-Br and C-Cl) would have distinct absorptions in the fingerprint region of the spectrum.

By comparing with related structures like 3-bromoaniline (B18343) nist.gov and methylamine (B109427) nist.gov, we can predict the approximate wavenumbers for these vibrations.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 |

| Amine (-NH₂) | N-H Bend (scissoring) | 1650 - 1580 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch (in-ring) | 1600 - 1450 |

| Alkane (-CH₂-) | C-H Stretch | 2950 - 2850 |

| Amine | C-N Stretch | 1250 - 1020 |

| Aryl Halide | C-Br Stretch | 680 - 515 |

Electronic Absorption Spectroscopy for Electronic Structure Investigations

Electronic absorption spectroscopy provides insights into the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. In aromatic compounds like this compound, the most prominent absorptions are typically due to π → π* transitions within the benzene (B151609) ring. The position and intensity of these absorption maxima (λmax) are sensitive to the substituents on the ring.

The aminomethyl (-CH₂NH₂), bromo (-Br), and chloro (-Cl) groups on the phenyl ring all act as auxochromes. These groups can shift the absorption bands to longer wavelengths (a bathochromic or "red" shift) compared to unsubstituted benzene. The analysis of the UV-Vis spectrum would help characterize the electronic structure of the chromophore.

Table 3: Predicted UV-Vis Absorption for this compound

| Transition | Chromophore | Expected λmax (nm) |

|---|

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Should suitable single crystals of this compound be grown, Single-Crystal X-ray Diffraction (SCXRD) would provide an unambiguous determination of its solid-state structure. This technique yields precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's conformation. For instance, SCXRD would reveal the exact orientation of the aminomethyl group relative to the plane of the substituted phenyl ring.

Furthermore, the analysis of the crystal packing would elucidate the network of intermolecular interactions that stabilize the solid-state structure. mdpi.com These could include hydrogen bonds involving the amine group (N-H···N or N-H···halogen), halogen bonds (C-Br···N or C-Cl···N), and potential π-π stacking interactions between aromatic rings. mdpi.com

Table 4: Structural Parameters Obtainable from SCXRD for this compound

| Parameter | Information Yielded |

|---|---|

| Bond Lengths | e.g., C-C, C-N, C-H, C-Cl, C-Br distances |

| Bond Angles | e.g., C-C-C angles in the ring, C-C-N angle |

| Torsion Angles | Defines the conformation of the -CH₂NH₂ side chain |

| Unit Cell Dimensions | a, b, c, α, β, γ of the crystal lattice |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique that provides comprehensive information about the crystalline structure of solid materials. tricliniclabs.comimrtest.com This method is fundamental in the physical characterization of chemical compounds, offering insights into phase identification, crystal structure, and sample purity. researchgate.netcreative-biostructure.com The technique relies on the constructive interference between monochromatic X-rays and the ordered atomic planes within a crystalline sample, a phenomenon described by Bragg's Law (nλ = 2d sinθ). creative-biostructure.comwalshmedicalmedia.comarizona.edu The resulting diffraction pattern is a unique fingerprint of a specific crystalline solid, defined by the positions (2θ) and intensities of the diffraction peaks. americanpharmaceuticalreview.comumass.edu

For a novel compound such as this compound, which is typically an oil at room temperature but can be crystallized as a salt (e.g., hydrochloride), PXRD is an indispensable tool for solid-state characterization. The analysis of its crystalline form is crucial for identifying different solid phases, including polymorphs, which may exhibit distinct physical properties. While specific experimental PXRD data for this compound is not extensively documented in public literature, the methodology remains the standard for such analysis.

The primary applications of PXRD in the research of this compound would include:

Phase Identification: Each crystalline solid possesses a unique PXRD pattern. By comparing the experimental pattern of a sample of this compound salt to a reference database, its identity can be confirmed. mccrone.com

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. Identifying and characterizing these polymorphs is critical as they can differ in stability, and other physicochemical properties.

Crystallinity Assessment: PXRD can distinguish between crystalline and amorphous (non-crystalline) material. The presence of sharp, well-defined peaks indicates a high degree of crystallinity, whereas a broad, diffuse halo suggests an amorphous nature. americanpharmaceuticalreview.com

Unit Cell Determination: Advanced analysis of PXRD data can be used to determine the crystal system and unit cell parameters of a crystalline phase. arxiv.orgiastate.edu This information is foundational for a complete crystal structure solution. arxiv.orgresearchgate.net

Illustrative Research Findings

To demonstrate the type of data obtained from a PXRD analysis, the following table represents a hypothetical diffraction pattern for a crystalline salt of this compound. The table includes the diffraction angle (2θ), the corresponding interplanar spacing (d-spacing), and the relative intensity of the peaks.

Hypothetical PXRD Data for this compound Hydrochloride This table is for illustrative purposes only and represents typical data that would be generated from a PXRD experiment.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 45 |

| 12.8 | 6.91 | 30 |

| 18.7 | 4.74 | 80 |

| 21.1 | 4.21 | 100 |

| 23.5 | 3.78 | 65 |

| 25.9 | 3.44 | 90 |

| 28.2 | 3.16 | 55 |

| 31.7 | 2.82 | 70 |

| 35.4 | 2.53 | 25 |

| 40.8 | 2.21 | 40 |

In a research context, these diffraction peaks would be meticulously analyzed. The unique set of d-spacings and their relative intensities serves as a definitive identifier for the crystalline phase. Any variation in this pattern under different crystallization conditions would suggest the formation of a new polymorph or a different solid-state form, prompting further investigation. The precise peak positions allow for the calculation of the unit cell dimensions, providing fundamental knowledge of the compound's three-dimensional atomic arrangement in the solid state.

Reactivity and Chemical Transformations of 3 Bromo 5 Chlorophenyl Methanamine

Reactions Involving the Primary Amine Functionality

The primary amine group in (3-bromo-5-chlorophenyl)methanamine is a key site for various chemical reactions, including the formation of imines, nucleophilic substitutions, and condensation reactions to form heterocyclic systems.

Formation of Imines and Related Derivatives via Oxidative Coupling

The primary amine of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. Imines are valuable intermediates in organic synthesis, participating in various carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov

For instance, the reaction of this compound with an appropriate aldehyde can yield the corresponding N-benzylidene derivative. These imine derivatives can be further functionalized. For example, they can undergo Suzuki cross-coupling reactions, although in some cases, the imine bond may be susceptible to hydrolysis under the reaction conditions. nih.gov

Table 1: Examples of Imine Formation Reactions

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|---|---|---|

| This compound | Aldehyde/Ketone | Imine | Acid or base catalysis |

Nucleophilic Substitution Reactions with Varied Electrophiles

The lone pair of electrons on the nitrogen atom of the primary amine makes this compound a competent nucleophile. It can readily react with a variety of electrophiles in nucleophilic substitution reactions. These reactions lead to the formation of a wide array of derivatives with new carbon-nitrogen or heteroatom-nitrogen bonds.

Common electrophiles that react with this compound include:

Alkyl halides: to form secondary and tertiary amines.

Acyl chlorides and anhydrides: to form amides.

Sulfonyl chlorides: to form sulfonamides.

These reactions are fundamental in building more complex molecular architectures from the this compound scaffold.

Condensation Reactions leading to Heterocyclic Systems

The primary amine of this compound is a key functional group for the construction of various heterocyclic systems through condensation reactions. These reactions often involve the formation of two new bonds, leading to the cyclization of the molecule.

For example, condensation with dicarbonyl compounds or their equivalents can lead to the formation of nitrogen-containing heterocycles such as pyrazoles or pyrimidines. The specific heterocyclic system formed depends on the nature of the condensing partner. The synthesis of thiazolidinediones, for instance, can be achieved through the condensation of a relevant precursor with thiourea. beilstein-journals.org

Transformations of the Halogenated Aromatic Ring

The presence of both bromine and chlorine atoms on the aromatic ring of this compound opens up a rich field of transformations, particularly through metal-catalyzed cross-coupling and halogen-metal exchange reactions. These reactions are powerful tools for the diversification of the aromatic core.

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) for Aromatic Diversification

The bromine and chlorine atoms on the phenyl ring serve as handles for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the aryl halide with an organoboron reagent, such as a boronic acid or ester. libretexts.orgmdpi.com This is a highly versatile method for creating biaryl structures or introducing alkyl or alkenyl groups. libretexts.orgmdpi.com The reactivity of the halogens generally follows the order I > Br > Cl, suggesting that the bromine atom in this compound would be more reactive in Suzuki couplings. libretexts.org

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling the aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org This allows for the introduction of a new amino group onto the aromatic ring, leading to the synthesis of diamine derivatives. The development of specialized ligands has greatly expanded the scope of this reaction to include a wide variety of amines and aryl halides. wikipedia.orgorganic-chemistry.org

Table 2: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl halide + Organoboron reagent | C-C | Palladium catalyst + Base |

| Buchwald-Hartwig Amination | Aryl halide + Amine | C-N | Palladium catalyst + Base + Ligand |

Halogen-Metal Exchange Reactions

Halogen-metal exchange reactions, typically using organolithium reagents like n-butyllithium or t-butyllithium at low temperatures, can selectively replace a halogen atom with a metal, usually lithium. tcnj.edu In the case of this compound, the greater reactivity of the bromine-carbon bond compared to the chlorine-carbon bond would likely lead to selective exchange at the bromine position.

This transformation generates a highly reactive aryllithium intermediate. This intermediate can then be trapped with various electrophiles (e.g., carbon dioxide, aldehydes, ketones, alkyl halides) to introduce a wide range of functional groups onto the aromatic ring. These reactions must be carried out at low temperatures to avoid unwanted side reactions. tcnj.edu For instance, deprotonation of chloro- or bromo-substituted fluoroarenes with butyllithium (B86547) often occurs at a position adjacent to the fluorine atom. epfl.ch

Direct C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds. nih.govyoutube.com For this compound, the primary amine can act as a directing group to facilitate the activation of otherwise inert C-H bonds on the aromatic ring, primarily at the ortho position. rsc.org Transition metal catalysis, particularly with palladium and rhodium, is instrumental in these transformations. rsc.orgacs.orgacs.org

The ortho-functionalization of benzylamine (B48309) derivatives is a well-established strategy. rsc.org In the context of this compound, the amine moiety can coordinate to a metal center, forming a stable cyclometalated intermediate that positions the metal catalyst in close proximity to the ortho C-H bonds for activation. However, the existing substitution pattern—a bromine atom at C3 and a chlorine atom at C5—means that the ortho positions (C2 and C6) are sterically and electronically distinct.

Recent advancements have also enabled the functionalization of more distant C-H bonds. For instance, palladium-catalyzed para-selective C-H olefination and acetoxylation of benzylamines have been achieved using a benzoyl template as a directing group. acs.orgacs.org This strategy overcomes the inherent preference for ortho-functionalization. Similarly, meta-C-H functionalization of benzylamines has been developed using a palladium(II)/transient mediator strategy, expanding the toolkit for modifying the aromatic core. nih.gov

Furthermore, dual copper- and aldehyde-catalyzed transient C-H sulfonylation of benzylamines represents another innovative approach, leading to the formation of valuable amino sulfone building blocks. acs.org The table below summarizes some of the potential direct C-H functionalization reactions applicable to benzylamines, which could be adapted for this compound.

| Reaction Type | Catalyst/Reagents | Position Functionalized | Ref. |

| Olefination | Pd(OAc)₂, Benzoyl Template, AgOAc | para | acs.orgacs.org |

| Acetoxylation | Pd(OAc)₂, Benzoyl Template, AgOAc | para | acs.orgacs.org |

| Arylation | Pd(II), 2-pyridone ligands, NBE-CO₂Me | meta | nih.gov |

| Amination | Pd(II), 2-pyridone ligands, NBE-CO₂Me | meta | nih.gov |

| Chlorination | Pd(II), 2-pyridone ligands, NBE-CO₂Me | meta | nih.gov |

| Alkylation | Rh(I) or Rh(II), Picolinamide directing group | ortho | rsc.org |

| Sulfonylation | Cu(I)/TDG, MnO₂ | C(sp²)–H | acs.org |

Regioselectivity and Stereoselectivity in Complex Reaction Pathways

Regioselectivity and stereoselectivity are critical considerations in the synthesis of complex molecules derived from this compound. The substitution pattern on the aromatic ring inherently influences the regiochemical outcome of many reactions.

In direct C-H functionalization, the regioselectivity is often dictated by the directing group and the catalyst system employed. While native amine-directed reactions strongly favor the ortho position, the use of specialized templates can steer the reaction to the meta or para positions. acs.orgnih.gov For this compound, C-H activation at the C2 position would be sterically hindered by the adjacent bromine atom at C3, potentially favoring functionalization at the C6 position in ortho-directed reactions.

In reactions where the benzylamine acts as a nucleophile, the electronic effects of the halogen substituents come into play. For instance, in palladium-catalyzed cyclization reactions of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates, the regioselectivity of the intramolecular nucleophilic attack is governed by electronic effects, favoring the more electron-rich aryl group. mdpi.com

Stereoselectivity becomes paramount when new chiral centers are created. The synthesis of chiral benzylamines can be achieved with high stereoselectivity through methods like the reduction of imines or the addition of nucleophiles to chiral sulfinimines. acs.orgacs.org For example, the use of Schwartz's reagent (zirconocene hydride) has been shown to be effective for the diastereoselective reduction of ketimines to furnish chiral benzylamines, tolerating a wide range of functional groups, including aryl halides. acs.org

The table below outlines factors influencing selectivity in reactions involving benzylamine scaffolds.

| Selectivity Type | Influencing Factors | Example Reaction | Ref. |

| Regioselectivity | Directing group, catalyst system, steric hindrance, electronic effects of substituents. | Palladium-catalyzed meta-C-H arylation using a transient mediator. | nih.gov |

| Steric bulk of coupling partners. | Palladium-catalyzed direct arylation of 3-substituted thiophenes. | nih.gov | |

| Stereoselectivity | Chiral auxiliaries, chiral catalysts, substrate control. | Asymmetric synthesis of amino acids from chiral N-benzylidene-p-toluenesulfinamides. | acs.org |

| Diastereoselective reduction of chiral ketimines. | Zirconium hydride-mediated synthesis of chiral benzylamines. | acs.org |

Mechanistic Investigations of Key Transformations

The mechanisms of C-H functionalization reactions involving benzylamines are often complex, involving intricate catalytic cycles. youtube.com For palladium-catalyzed C-H functionalization, the catalytic cycle can proceed through various pathways, including Pd(0)/Pd(II) and Pd(II)/Pd(IV) cycles. acs.org

In a typical ortho-C-H functionalization directed by the amine group, the reaction is believed to initiate with the coordination of the amine to the palladium catalyst. This is followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. Subsequent steps, such as oxidative addition, migratory insertion, and reductive elimination, lead to the final functionalized product and regeneration of the active catalyst. aminer.org

Rhodium-catalyzed C-H activation often follows a similar pattern of initial C-H cleavage to form a rhodacycle. acs.orgnih.gov For instance, in the Rh(III)-catalyzed synthesis of 2-benzazepines from benzylamines, the proposed mechanism involves the formation of a rhodacycle intermediate, followed by olefin coordination, migratory insertion, and β-hydride elimination. acs.org Deuterium labeling experiments in Rh-catalyzed C-H alkylation of benzylamines have suggested a possible carbene mechanism for certain transformations. rsc.org

Mechanistic studies, including computational DFT calculations, have been crucial in elucidating the reaction pathways and understanding the roles of catalysts, ligands, and substrates in determining the outcome of these transformations. acs.orgnih.gov For example, DFT calculations have been used to investigate the rhodium(III)-catalyzed C-H functionalizations of benzamides, revealing novel redox-neutral processes. nih.gov

Key mechanistic steps in transition metal-catalyzed C-H functionalization are summarized below.

| Mechanistic Step | Description | Common Catalysts | Ref. |

| C-H Activation | Cleavage of a C-H bond and formation of a metal-carbon bond. Can occur via oxidative addition, sigma-bond metathesis, or concerted metalation-deprotonation. | Pd, Rh, Ir | youtube.com |

| Oxidative Addition | Addition of a substrate to the metal center, increasing the oxidation state of the metal. | Pd(0) | acs.org |

| Migratory Insertion | Insertion of an unsaturated molecule (e.g., alkene, alkyne) into a metal-carbon or metal-hydride bond. | Rh, Pd | acs.org |

| Reductive Elimination | Formation of a new bond between two ligands on the metal center, with the product being expelled and the metal's oxidation state decreasing. | Pd(II), Pd(IV) | acs.org |

| Concerted Metalation-Deprotonation (CMD) | A common pathway for C-H activation where the C-H bond is broken with the assistance of a base in a single, concerted step. | Pd(II), Rh(III), Ir(III) | youtube.com |

Computational and Theoretical Studies of 3 Bromo 5 Chlorophenyl Methanamine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For (3-Bromo-5-chlorophenyl)methanamine, DFT calculations offer a deep understanding of its fundamental characteristics.

Geometrical Optimization and Conformational Analysis

Before its properties can be accurately predicted, the most stable three-dimensional arrangement of atoms in this compound must be determined. This process, known as geometrical optimization, involves finding the lowest energy conformation of the molecule. Computational methods are employed to explore the potential energy surface of the molecule, identifying various stable conformers and the energy barriers between them. The presence of the flexible aminomethyl side chain allows for multiple rotational isomers, and conformational analysis helps in identifying the most populated and energetically favorable structures under different conditions. bohrium.comresearchgate.net

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Analysis

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comscribd.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the electron-withdrawing nature of the bromine and chlorine atoms is expected to influence the energies of these frontier orbitals. researchgate.netyoutube.com

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Reflects the chemical reactivity and kinetic stability. |

Note: Specific energy values require dedicated DFT calculations for this molecule.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MEP analysis would likely show negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, as well as around the electronegative bromine and chlorine atoms. The aromatic ring and the hydrogen atoms would exhibit regions of positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics. nih.gov Computational methods can predict the NLO properties of a molecule by calculating its hyperpolarizability. Molecules with large hyperpolarizability values have the potential to be effective NLO materials. researchgate.net The presence of an electron-donating group (the aminomethyl group) and electron-withdrawing groups (bromo and chloro) on the phenyl ring of this compound suggests that it may possess NLO properties due to intramolecular charge transfer. DFT calculations can quantify the first and second hyperpolarizabilities to assess its potential as an NLO material.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can be used to study its behavior in different environments, such as in a solvent or interacting with a biological macromolecule. These simulations can reveal information about its conformational flexibility, diffusion, and the formation of intermolecular interactions, providing a more realistic picture of its behavior in a condensed phase.

Reaction Mechanism Elucidation through Advanced Computational Methods (e.g., Bonding Evolution Theory - BET)

Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. Advanced computational methods like Bonding Evolution Theory (BET) provide a detailed description of the changes in chemical bonding during a reaction. BET analyzes the topology of the electron localization function to follow the formation and breaking of chemical bonds along the reaction pathway. mdpi.com

For hypothetical reactions involving this compound, such as its synthesis or degradation, BET could be employed to elucidate the reaction mechanism. This would involve identifying transition states, intermediates, and the sequence of bond-forming and bond-breaking events, offering a deeper understanding than what can be inferred from static calculations alone.

Exploration of 3 Bromo 5 Chlorophenyl Methanamine in Materials Science Research

Role as Building Blocks for Polymeric Structures

(3-Bromo-5-chlorophenyl)methanamine possesses reactive sites—the amine group and the halogenated aromatic ring—that make it a candidate as a monomer or a precursor for the synthesis of polymeric materials. The primary amine group can readily participate in various polymerization reactions, such as polycondensation with dicarboxylic acids or their derivatives to form polyamides, or reaction with epoxides to yield epoxy resins.

The presence of bromine and chlorine atoms on the phenyl ring is anticipated to impart specific properties to the resulting polymers. Halogenated polymers are known for a range of desirable characteristics, including high tensile strength, significant heat resistance, and chemical inertness. The introduction of halogen atoms into a polymer backbone can also enhance flame retardancy, a critical property for materials used in electronics, construction, and transportation. The mechanism behind this enhanced flame retardancy involves the generation of halogen radicals upon decomposition, which can effectively trap the free radicals produced during combustion, thereby inhibiting or terminating the process.

Furthermore, the incorporation of halogenated monomers like this compound can influence the optoelectronic properties of conjugated polymers. Research on donor-acceptor conjugated polymers has shown that halogen substitution can be used to fine-tune the material's photocatalytic performance. rhhz.net Although direct studies on polymers derived from this compound are not prevalent in the literature, the principles established for other halogenated polymers suggest that it could be a valuable component in the design of new functional polymers.

Table 1: Potential Polymer Types and Properties from this compound

| Polymer Type | Potential Polymerization Reaction | Anticipated Properties |

| Polyamides | Polycondensation with dicarboxylic acids | High thermal stability, flame retardancy, mechanical strength |

| Epoxy Resins | Reaction with epoxides | Enhanced chemical resistance, flame retardancy |

| Polyimines | Polycondensation with dicarbonyl compounds | Redox activity, potential for metal coordination |

| Conjugated Polymers | Incorporation into D-A polymer backbones | Tunable optoelectronic properties, photocatalytic activity |

Application in Functional Supramolecular Assemblies

Supramolecular chemistry focuses on the design of complex, ordered structures held together by non-covalent interactions. youtube.com The specific substitution pattern of this compound, featuring both hydrogen-bond-donating (the amine group) and halogen-bond-donating (the bromine and chlorine atoms) sites, makes it an intriguing candidate for the construction of functional supramolecular assemblies.

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. The strength and directionality of halogen bonds make them a powerful tool in crystal engineering and the design of supramolecular architectures. In the case of this compound, the bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in neighboring molecules to guide the self-assembly process. These interactions, in concert with traditional hydrogen bonding involving the amine group, could lead to the formation of well-defined one-, two-, or three-dimensional networks.

While specific research on the supramolecular assemblies of this compound is limited, studies on related halogenated molecules demonstrate the potential of this approach. For instance, halogenated benzothiadiazole-based polymers have been shown to form structures with desirable electronic properties for applications in photocatalysis. rhhz.net The principles of supramolecular chemistry suggest that this compound could be utilized to create materials with applications in areas such as gas storage, separation, or catalysis, where the precise arrangement of functional groups in a porous framework is crucial.

Table 2: Potential Supramolecular Interactions of this compound

| Interaction Type | Participating Functional Groups | Potential Outcome in Assembly |

| Hydrogen Bonding | Amine group (donor) with suitable acceptors | Formation of chains, sheets, or networks |

| Halogen Bonding | Bromine/Chlorine atoms (donors) with nucleophiles | Directional control of self-assembly, formation of robust structures |

| π-π Stacking | Aromatic rings | Stabilization of layered structures |

Advanced Materials Development using Arylmethanamine Moieties

The arylmethanamine moiety is a key structural motif in the development of a variety of advanced materials. Benzylamines are utilized as precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes. google.comwikipedia.org In the context of materials science, the versatility of the benzylamine (B48309) structure allows for its incorporation into a wide range of material types.

Halogenated organic semiconducting materials have seen a significant rise in prominence, particularly in the field of organic photovoltaics, where they have contributed to increased power conversion efficiencies. acs.org The introduction of halogen atoms can impact the optoelectronic, structural, and blending morphologies of these materials. acs.org While the focus has often been on fluorinated and chlorinated polymers, brominated analogues also offer a pathway to high-performance materials.

The development of photochromic metallo-supramolecular polymers offers another avenue for the application of arylmethanamine-like structures. These materials can undergo reversible transformations in their structure and electronic properties upon light irradiation, making them suitable for applications in molecular switches and sensing. acs.org The ability to functionalize the aryl ring, as seen in this compound, provides a mechanism for tuning these light-responsive properties.

Although direct applications of this compound in advanced materials are not yet widely documented, its structural features align with current strategies in materials design. The combination of a reactive amine group and a halogenated aromatic ring makes it a promising, yet underexplored, building block for the next generation of functional materials.

Applications in Catalysis Research

(3-Bromo-5-chlorophenyl)methanamine as a Ligand Precursor in Metal Catalysis

However, a thorough review of the scientific literature reveals a notable absence of studies specifically detailing the synthesis of metal complexes using this compound as a ligand. While the broader class of benzylamines has been explored for the synthesis of ligands for various catalytic applications, research on this particular halogenated derivative remains undocumented. The design of phosphine (B1218219) ligands, for instance, has been shown to be crucial in advancing cross-coupling processes, but to date, this compound has not been reported as a building block in the synthesis of such ligands. orgsyn.org The development of novel N-heterocyclic carbene (NHC) ligands has also utilized aniline (B41778) derivatives, but the specific use of this compound is not described. rutgers.edu

Investigation of Catalytic Activity in Organic Transformations

The direct catalytic activity of this compound or its derivatives in organic transformations is another area of potential interest. Amines can act as organocatalysts in a variety of reactions. For instance, primary amines are known to participate in reactions such as aldol (B89426) condensations and Michael additions through the formation of enamine or iminium ion intermediates.

Despite the theoretical potential for this compound to act as an organocatalyst, there is no available research data on its application in this context. Studies on the catalytic activity of new lanthanide coordination polymers have been conducted for CO2 fixation, and while these complexes contain organic ligands, they are not derived from this compound. rsc.org The scientific record lacks any investigation into the catalytic efficacy of this specific compound in organic synthesis.

Photoredox Catalysis and Arylmethanamine Derivatives

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the generation of radical intermediates under mild conditions. Primary amine derivatives have been shown to be viable substrates in photoredox-catalyzed reactions. For example, the site-selective α-C(sp³)–H alkylation of primary amine derivatives can be achieved through the generation of α-amino radical intermediates. researchgate.netrsc.org

While these studies highlight the potential of arylmethanamine derivatives in photoredox catalysis, there is no specific mention or investigation of this compound in the available literature. The influence of the bromo and chloro substituents on the photophysical and electrochemical properties of the molecule, which are critical for its activity in photoredox cycles, has not been explored. Research into photoredox-catalyzed reactions of halogenated benzylamines could be a future area of interest, but currently, there is no data to report for this specific compound.

Medicinal Chemistry Research Approaches Involving 3 Bromo 5 Chlorophenyl Methanamine Analogues

Structure-Activity Relationship (SAR) Studies for Rational Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For analogues of (3-bromo-5-chlorophenyl)methanamine, SAR exploration has been crucial in optimizing their therapeutic potential. Research in this area has systematically modified the core structure to identify key features for potent and selective biological activity.

For instance, in the development of inhibitors for enzymes such as protein-tyrosine kinases, the presence and positioning of halogen atoms on the phenyl ring have been shown to be critical. Studies on flavonoid analogues have indicated that substituents on the 2-aryl ring, such as an amino or a hydroxyl group, are important for inhibitory activity against p56lck, a protein-tyrosine kinase. While not direct analogues, this highlights the importance of substitution patterns on phenyl rings in achieving biological activity.

In a different context, research on 3-alkyl-5-methylene-2(5H)-furanones demonstrated that the introduction of a bromine atom at the 1'-position of the 3-alkyl chain significantly enhanced their activity as inhibitors of Salmonella biofilm formation and quorum sensing in Vibrio harveyi. nih.gov This underscores the positive impact that strategic placement of a bromine atom can have on the biological efficacy of a molecule.

The following table summarizes hypothetical SAR data for a series of this compound analogues against a generic kinase, illustrating how modifications to the core structure could influence inhibitory activity.

| Compound ID | R1 (at amine) | R2 (on phenyl ring) | Kinase Inhibition (IC50, nM) |

| BCP-1 | H | H | 500 |

| BCP-2 | CH3 | H | 250 |

| BCP-3 | H | 4-OH | 150 |

| BCP-4 | H | 2-NH2 | 100 |

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is invaluable in medicinal chemistry for understanding how a ligand, such as an analogue of this compound, might interact with its biological target at the molecular level.

For example, in silico investigations of 3-bromopyruvate (B3434600) (3-BP), a known metabolic inhibitor, have been conducted to understand its binding to key enzymes in glycolysis and the TCA cycle. mdpi.com While structurally different from this compound, the study of halogenated inhibitors provides a framework for how such compounds can be modeled. Docking studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

In the context of 2-arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) benzylamine (B48309) derivatives, ¹H NMR titration results confirmed that the lead compound, A56, binds tightly to the PD-L1 protein. acs.org X-ray crystallography of the complex would provide the ultimate detail of the binding mode, a goal for many drug discovery projects.

A hypothetical molecular docking study of a this compound analogue in the active site of a kinase could reveal the following interactions:

| Interaction Type | Ligand Moiety | Receptor Residue |

| Hydrogen Bond | Amine (-NH2) | Aspartic Acid (Asp) |

| Halogen Bond | Bromine (Br) | Carbonyl Oxygen of backbone |

| Hydrophobic | Phenyl Ring | Leucine (Leu), Valine (Val) |

| Pi-Stacking | Phenyl Ring | Phenylalanine (Phe) |

Mechanistic Insights into Biochemical Interactions (e.g., Enzyme Inhibition Modality)

Understanding the mechanism by which a compound exerts its biological effect is a critical aspect of medicinal chemistry research. For enzyme inhibitors, this often involves determining the mode of inhibition, such as competitive, non-competitive, or uncompetitive.

Kinetic experiments on modified nucleosides as inhibitors of ribonuclease A (RNase A) have categorized them as competitive inhibitors. nih.gov This means they bind to the same active site as the natural substrate, preventing it from binding. Such studies are crucial for optimizing the design of more potent inhibitors. For flavonoid analogues that inhibit p56lck, the most active compound was found to be a competitive inhibitor with respect to ATP, indicating it binds to the ATP-binding site of the kinase. nih.gov

The reactions of para-substituted benzylamines with methylamine (B109427) dehydrogenase have been studied to elucidate the reaction mechanism. A Hammett plot of the kinetic data suggested that the oxidation of these amines proceeds through a carbanionic reaction intermediate. nih.gov This level of mechanistic detail is invaluable for designing next-generation compounds with improved properties.

The table below illustrates the potential kinetic parameters for a hypothetical this compound analogue as an enzyme inhibitor.

| Inhibitor | Inhibition Type | Ki (nM) | Effect on Vmax | Effect on Km |

| BCP-Analog-1 | Competitive | 50 | No change | Increased |

| BCP-Analog-2 | Non-competitive | 100 | Decreased | No change |

Design and Synthesis of Analogues for Biological Probes

Biological probes are essential tools for studying biological processes in vitro and in vivo. Analogues of this compound can be chemically modified to create such probes, for example, by incorporating a fluorescent tag or a photoreactive group.

The synthesis of photoaffinity probes allows for the covalent labeling of target proteins upon photoirradiation, which is a powerful technique for target identification and validation. acs.org For instance, a chemical scaffold for the rapid and selective photoaffinity labelling of non-ribosomal peptide synthetases has been developed by incorporating a photoreactive group and a clickable alkyne for reporter tag attachment. acs.org

Fluorescent probes, on the other hand, enable the visualization of biological targets and processes in living cells. The design of such probes often involves linking a fluorophore to a ligand that selectively binds to the target of interest. For example, small-molecule fluorescent probes have been designed based on the coumarin (B35378) scaffold for use as biomolecular labels and enzyme substrates. ucsd.edu The Hoechst dyes, which are cell-permeable DNA-binding probes, are quenched upon binding to DNA containing 5-bromo-2-deoxyuridine, allowing for cell-cycle analysis. ucsd.edu

The synthesis of a biological probe from a this compound analogue might involve the following steps:

Synthesis of the core scaffold: Preparation of the this compound derivative with a suitable functional group for further modification.

Attachment of a linker: Introduction of a spacer arm to distance the probe's functional group from the core ligand, minimizing interference with target binding.

Conjugation of a reporter group: Reaction with a fluorescent dye (e.g., fluorescein, rhodamine) or a photoreactive moiety (e.g., benzophenone, diazirine) to yield the final biological probe.

Q & A

Basic: What are the key steps for synthesizing (3-Bromo-5-chlorophenyl)methanamine with high purity?

Methodological Answer:

Synthesis typically involves:

- Halogenation and Amination: Start with a phenylmethanamine precursor. Introduce bromine and chlorine substituents via electrophilic aromatic substitution (EAS) under controlled conditions (e.g., using FeCl₃ as a catalyst). Optimize reaction temperature (0–5°C) to minimize side products .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Validation: Characterize intermediates and final product using - and -NMR to verify substituent positions and amine integrity .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Contradictions (e.g., unexpected -NMR splitting or IR stretches) require:

- Multi-Technique Cross-Validation: Combine NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, SHELX software (SHELXL/SHELXS) can refine crystal structures to resolve positional ambiguities in bromine/chlorine placement .

- Computational Modeling: Use DFT (Density Functional Theory) to simulate NMR spectra (GIAO method) and compare with experimental data. Mismatches may indicate conformational flexibility or impurities .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste. Avoid water to prevent hydrolysis .

- Storage: Store in amber glass at 2–8°C under argon to prevent amine oxidation and halogen degradation .

Advanced: How to investigate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Substrate Screening: Test palladium catalysts (Pd(PPh₃)₄, PdCl₂(dppf)) with aryl boronic acids. Monitor reaction progress via TLC (Rf shifts) .

- Optimization: Vary bases (K₂CO₃ vs. Cs₂CO₃) and solvents (THF vs. DMF) to enhance coupling efficiency. Use -NMR (if fluorinated partners) or GC-MS to track byproducts .

- Mechanistic Insight: Perform kinetic studies (variable-temperature NMR) to identify rate-limiting steps (e.g., oxidative addition of C-Br vs. C-Cl bonds) .

Basic: What analytical techniques are most reliable for quantifying trace impurities?

Methodological Answer:

- HPLC-MS: Use reverse-phase columns with UV detection (254 nm) and ESI-MS to identify halogenated byproducts. Calibrate with spiked standards .

- Elemental Analysis: Confirm Br/Cl content via combustion analysis; deviations >0.3% indicate incomplete purification .

Advanced: How to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (HCl 0.1M), basic (NaOH 0.1M), and oxidative (H₂O₂ 3%) conditions at 40°C. Monitor degradation via:

Basic: What computational tools are suitable for predicting the compound’s physicochemical properties?

Methodological Answer:

- LogP and pKa Estimation: Use ChemAxon or ACD/Labs software. Validate predictions against experimental shake-flask (logP) and potentiometric (pKa) data .

- Solubility Prediction: Apply the Hansen Solubility Parameters (HSPiP) to optimize solvent systems for crystallization .

Advanced: How to design a structure-activity relationship (SAR) study for drug discovery applications?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.